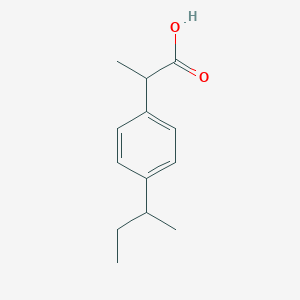

2-(4-(1-Methylpropyl)phenyl)propanoic acid

Descripción general

Descripción

2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to reduce fever, pain, and inflammation. The compound is characterized by its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the formation of prostaglandins, the molecules responsible for inflammation and pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several key steps:

Friedel-Crafts Acylation: The process begins with the acylation of 2-methylpropyl benzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: The resulting ketone is then reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

Substitution: The alcohol group is converted to a chloride using thionyl chloride (SOCl2), making it a more reactive intermediate.

Grignard Reaction: The chloride is reacted with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (CO2) to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(1-Methylpropyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anti-inflammatory and Analgesic Effects

- Ibuprofen is primarily known for its effectiveness in reducing inflammation and alleviating pain. Clinical studies have demonstrated its efficacy in treating conditions such as osteoarthritis, rheumatoid arthritis, and acute pain episodes. For instance, a study indicated that ibuprofen at doses of 2400 mg per day resulted in significant improvement in gouty arthritis within 72 hours .

- Antipyretic Properties

-

Potential Neuroprotective Effects

- Research has suggested that ibuprofen may have neuroprotective properties, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Epidemiological studies indicate that regular NSAID use is associated with reduced incidence rates of these conditions .

- Cancer Prevention

Synthesis and Chemical Properties

The synthesis of 2-(4-(1-Methylpropyl)phenyl)propanoic acid typically involves several chemical reactions:

- Friedel-Crafts Acylation : This method is commonly used to produce ibuprofen from simpler precursors through acylation reactions.

- Purification Techniques : The purification of ibuprofen and its related compounds often employs high-performance liquid chromatography (HPLC) to ensure the removal of impurities that may affect therapeutic efficacy .

Impurities and Quality Control

The presence of impurities such as 3-(4-(1-Methylpropyl)phenyl)propanoic acid can significantly impact the quality and efficacy of ibuprofen formulations. Regulatory agencies require stringent testing for these impurities to ensure safety and effectiveness:

- Impurity Reference Standards : Research has highlighted the need for reference standards for impurities in pharmaceutical formulations to maintain quality control during production .

- Analytical Methods : Development and validation of analytical methods for detecting these impurities are crucial for compliance with pharmaceutical regulations .

Case Studies

- Clinical Efficacy Studies

- Long-term Use Studies

- Neurodegenerative Disease Research

Mecanismo De Acción

The primary mechanism of action of 2-(4-(1-Methylpropyl)phenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to decreased inflammation and pain relief .

Comparación Con Compuestos Similares

2-(4-(1-Methylpropyl)phenyl)propanoic acid is part of the profen family of NSAIDs, which includes compounds like:

- Ketoprofen

- Flurbiprofen

- Naproxen

Uniqueness

What sets this compound apart is its balanced efficacy and safety profile. It is effective in reducing pain and inflammation with relatively low gastrointestinal side effects compared to other NSAIDs .

List of Similar Compounds

- Ketoprofen : Another NSAID used for pain and inflammation.

- Flurbiprofen : Known for its potent anti-inflammatory effects.

- Naproxen : Widely used for its long-lasting pain relief .

Actividad Biológica

2-(4-(1-Methylpropyl)phenyl)propanoic acid, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound belongs to the propionic acid derivatives and has been extensively studied for its biological activities and mechanisms of action. This article reviews the biological activity of ibuprofen, focusing on its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 64451-76-9

- IUPAC Name : 2-(4-butan-2-ylphenyl)propanoic acid

Ibuprofen primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By reducing their synthesis, ibuprofen alleviates pain and inflammation.

Key Mechanisms:

- COX Inhibition : Both COX-1 and COX-2 isoforms are inhibited, leading to decreased production of pro-inflammatory mediators .

- Anti-inflammatory Effects : Reduces inflammation in various conditions such as arthritis and muscle injuries.

- Antipyretic Effects : Lowers fever by acting on the hypothalamus to reset the body's temperature set point.

Biological Activities

The biological activities of ibuprofen can be categorized into several therapeutic areas:

1. Analgesic Activity

Ibuprofen is effective in managing mild to moderate pain from various sources, including:

- Postoperative Pain

- Dental Pain

- Musculoskeletal Pain

Clinical studies have shown that ibuprofen provides significant pain relief comparable to other NSAIDs like naproxen and diclofenac .

2. Anti-inflammatory Activity

The compound is widely used in inflammatory conditions such as:

- Rheumatoid Arthritis

- Osteoarthritis

- Gout

Research indicates that high doses of ibuprofen can lead to rapid improvement in symptoms associated with these inflammatory diseases .

3. Antipyretic Activity

Ibuprofen is effective in reducing fever associated with infections. A study comparing ibuprofen with paracetamol found that ibuprofen was significantly more effective in lowering temperatures during febrile episodes .

Case Studies and Clinical Findings

Several case studies highlight the efficacy and safety profile of ibuprofen:

Case Study 1: Efficacy in Gout

A randomized controlled trial demonstrated that patients receiving 2400 mg/day of ibuprofen experienced complete resolution of gouty arthritis symptoms within 72 hours, showcasing its rapid action in acute inflammatory conditions .

Case Study 2: Chronic Pain Management

In a cohort study involving patients with osteoarthritis, ibuprofen was found to be equally effective as other NSAIDs while having a lower incidence of gastrointestinal side effects compared to traditional NSAIDs like aspirin .

Safety Profile

While ibuprofen is generally well-tolerated, it can cause side effects such as gastrointestinal irritation, renal impairment, and cardiovascular risks when used long-term or at high doses. A systematic review indicated that approximately 10% to 32% of patients may experience gastric toxicity .

Comparative Analysis of NSAIDs

The following table summarizes the comparative efficacy and safety profiles of common NSAIDs:

| NSAID | Analgesic Efficacy | Anti-inflammatory Efficacy | Common Side Effects |

|---|---|---|---|

| Ibuprofen | High | High | GI irritation, renal issues |

| Naproxen | Moderate | High | GI irritation |

| Diclofenac | High | Very High | GI irritation, cardiovascular risk |

| Aspirin | Moderate | Moderate | GI irritation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(1-Methylpropyl)phenyl)propanoic acid, and how can purity be optimized?

- Methodological Answer : A one-step synthesis approach using Friedel-Crafts acylation or palladium-catalyzed coupling reactions is commonly employed. For example, starting with 4-(1-methylpropyl)benzene derivatives and propanoic acid precursors, catalytic systems like Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) can be used. Purity optimization involves recrystallization in ethanol/water mixtures or preparative HPLC .

- Key Data :

| Starting Material | Catalyst | Purity After Purification | Reference |

|---|---|---|---|

| 4-(1-Methylpropyl)toluene | AlCl₃ | ≥97% (HPLC) |

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methylpropyl group protons at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for molecular weight verification .

- Melting Point Analysis : Compare observed mp (e.g., 85–89°C for related propanoic acids) to literature values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in sealed containers at 2–8°C to prevent degradation.

- Emergency measures: Eye wash stations and neutralization protocols for acid spills (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers identify and quantify trace impurities in this compound batches?

- Methodological Answer : Impurity profiling requires:

- HPLC-DAD/HRMS : Detect isomers like 2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) or 2-(4-formylphenyl)propanoic acid (CAS 43153-07-7) using gradient elution (acetonitrile/0.1% formic acid) .

- Reference Standards : Compare retention times and spectral data to certified impurities (e.g., EP Impurities A–N listed in pharmacopeial guidelines) .

- Quantitation Limits : Achieve LOD ≤0.05% via signal-to-noise optimization .

Q. What strategies resolve enantiomeric mixtures of this compound, given its chiral center?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

- Data Example :

| Chiral Column | Resolution (Rs) | Retention Time (min) |

|---|---|---|

| Chiralpak® IC | 1.8 | 12.3 (R), 14.1 (S) |

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anti-inflammatory applications?

- Methodological Answer :

- Substituent Modification : Replace the 1-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance COX-2 selectivity, as seen in ibuprofen analogs .

- In Silico Docking : Use AutoDock Vina to predict binding affinity to COX-1/2 active sites.

- In Vitro Assays : Measure IC₅₀ values in LPS-induced RAW264.7 cells for prostaglandin inhibition .

Q. What experimental approaches reconcile contradictory data in metabolic studies of this compound?

- Methodological Answer :

- Multi-Omics Integration : Combine LC-MS metabolomics (to identify hydroxylated metabolites) with transcriptomic profiling of CYP450 isoforms .

- Isotope-Labeled Tracers : Use ¹³C-labeled compounds to track metabolic pathways in hepatocyte models .

- Case Study : Discrepancies in hydroxylation rates (e.g., 4-OH vs. 3-OH metabolites) resolved via MS/MS fragmentation patterns .

Propiedades

IUPAC Name |

2-(4-butan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZINYEXURWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64451-76-9 | |

| Record name | 2-(4-(1-Methylpropyl)phenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064451769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(1-METHYLPROPYL)PHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935Y3B0W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.